![molecular formula C28H30N2P2 B12908939 2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine CAS No. 105632-78-8](/img/structure/B12908939.png)
2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is an organophosphorus compound known for its unique structure and versatile applications in various fields of chemistry. This compound features a hydrazine core substituted with diphenylphosphino groups, making it a valuable ligand in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine typically involves the reaction of diphenylphosphine with a suitable hydrazine derivative. . The reaction conditions often require an inert atmosphere and the use of a base such as sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield secondary phosphines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Substituted hydrazine derivatives.
Applications De Recherche Scientifique
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is widely used in scientific research due to its ability to act as a ligand in coordination chemistry. Its applications include:
Chemistry: Used as a ligand in transition metal complexes for catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand with similar coordination properties.
Bis(diphenylphosphinoethyl)phenylphosphine: Another tridentate ligand with comparable applications in catalysis.
Uniqueness
2-(2,2-Bis(diphenylphosphino)ethyl)-1,1-dimethylhydrazine is unique due to its hydrazine core, which imparts distinct reactivity and coordination behavior compared to other phosphine ligands. This uniqueness makes it valuable in specific catalytic applications where traditional ligands may not perform as effectively.
Propriétés
Numéro CAS |
105632-78-8 |
|---|---|
Formule moléculaire |
C28H30N2P2 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
2-[2,2-bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C28H30N2P2/c1-30(2)29-23-28(31(24-15-7-3-8-16-24)25-17-9-4-10-18-25)32(26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-22,28-29H,23H2,1-2H3 |
Clé InChI |
AEYAISPYTAVRPR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)NCC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



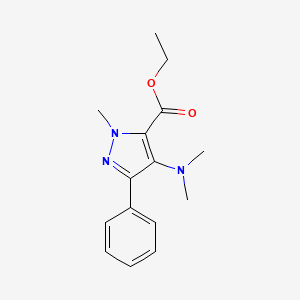
![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)

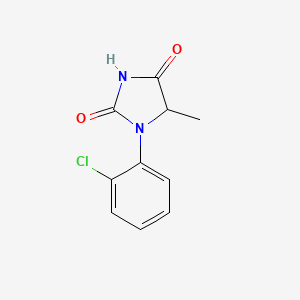
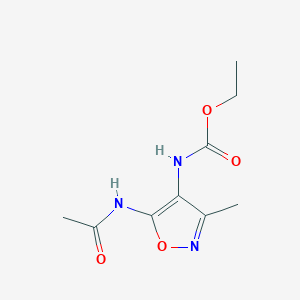
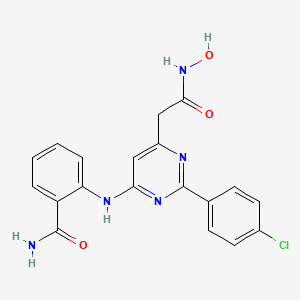
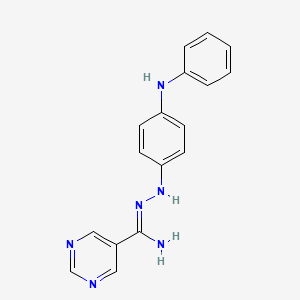
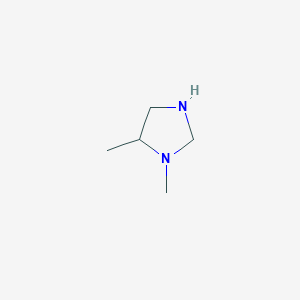
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
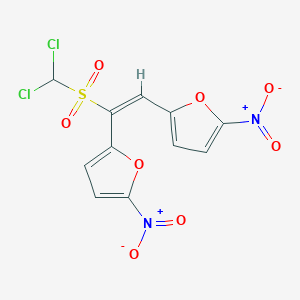
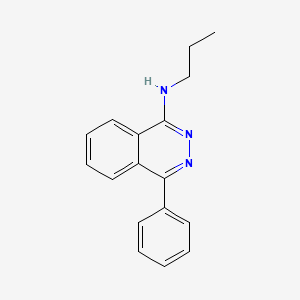
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)

